molecular formula C11H16ClNO B1596618 6-Methoxy-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride CAS No. 39226-88-5

6-Methoxy-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride

Cat. No. B1596618
CAS RN: 39226-88-5
M. Wt: 213.7 g/mol
InChI Key: DGIFWWPVOFOTLY-UHFFFAOYSA-N
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Description

6-Methoxy-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride (6-MTH) is a novel, synthetic compound with a wide range of applications in scientific research. It is a small molecule that is structurally related to the neurotransmitter dopamine, and is known for its ability to modulate the activity of various neurotransmitters in the brain. 6-MTH has been studied extensively in the lab, and its potential applications are broad and varied.

Scientific Research Applications

Antipsychotic and Antiparkinson Medications

The structure of 6-Methoxy-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride suggests its potential use as an intermediate in the production of antipsychotic and antiparkinson medications. Its derivatives have been evaluated for spasmolytic effects, indicating its relevance in neuromodulation and treatment of neurological disorders .

Diagnostic Assay Manufacturing

Compounds with similar structures have been used in diagnostic assay manufacturing, particularly in hematology and histology. This implies that 6-Methoxy-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride could be utilized in the development of diagnostic tools for medical research and clinical diagnostics .

Spasmolytic Agents

Derivatives of related tetrahydro-naphthalenylamines have shown spasmolytic effects, particularly on the colon. This suggests that the compound may be researched for its potential as a spasmolytic agent, possibly offering a nerve-selective effect that could benefit gastrointestinal research .

properties

IUPAC Name

6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-13-9-5-6-10-8(7-9)3-2-4-11(10)12;/h5-7,11H,2-4,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGIFWWPVOFOTLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CCC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10959999
Record name 6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10959999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

39226-88-5
Record name 6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10959999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methoxy-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride
Reactant of Route 2
6-Methoxy-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride
Reactant of Route 3
6-Methoxy-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride
Reactant of Route 4
6-Methoxy-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride
Reactant of Route 5
6-Methoxy-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride
Reactant of Route 6
6-Methoxy-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride

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